molecular formula C16H18N4O B11841329 9-Benzyl-6-(2-ethoxyethyl)-9H-purine CAS No. 920503-48-6

9-Benzyl-6-(2-ethoxyethyl)-9H-purine

Cat. No.: B11841329
CAS No.: 920503-48-6
M. Wt: 282.34 g/mol
InChI Key: YKJHAFOEECUCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-(2-ethoxyethyl)-9H-purine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 9-position and an ethoxyethyl group at the 6-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-(2-ethoxyethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and ethoxyethyl groups under controlled conditions. The reaction often requires the use of strong bases and solvents to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or ethoxyethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purines.

Scientific Research Applications

9-Benzyl-6-(2-ethoxyethyl)-9H-purine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(2-ethoxyethyl)-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    9-Benzyl-6-(2-piperidin-1-ylethyl)purine: Similar structure with a piperidin-1-ylethyl group instead of an ethoxyethyl group.

    Other Purine Derivatives: Various purine derivatives with different substituents at the 6 and 9 positions.

Uniqueness: The unique combination of benzyl and ethoxyethyl groups in 9-Benzyl-6-(2-ethoxyethyl)-9H-purine imparts specific chemical and biological properties that distinguish it from other purine derivatives

Properties

CAS No.

920503-48-6

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

9-benzyl-6-(2-ethoxyethyl)purine

InChI

InChI=1S/C16H18N4O/c1-2-21-9-8-14-15-16(18-11-17-14)20(12-19-15)10-13-6-4-3-5-7-13/h3-7,11-12H,2,8-10H2,1H3

InChI Key

YKJHAFOEECUCLD-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.